molecular formula C11H9FN4S B1437132 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine CAS No. 1177299-06-7

2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine

Cat. No.: B1437132
CAS No.: 1177299-06-7
M. Wt: 248.28 g/mol
InChI Key: CDXBNEQKXSVVJQ-UHFFFAOYSA-N
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Description

The compound “2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds such as substituted 6-fluorobenzothiazole diamides that have been synthesized for potential antifungal agents . Another related compound, 2-hydrazino-6-fluorobenzothiazole, was synthesized via the condensation with hydrazine hydrate .

Scientific Research Applications

Neuropharmacological Research

2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine has shown significant neuropharmacological implications. Research has demonstrated its potential in modulating neurotransmitter receptors like dopaminergic, serotonergic, α-adrenergic, muscarinic, and histaminergic receptors. This compound has been compared to typical and atypical antipsychotic drugs, showing a potential role in psychiatric and neurological disorders without inducing significant side effects like cataleptogenic potential (Morimoto et al., 2002).

Anticonvulsant Activity

Studies have highlighted the anticonvulsant properties of this compound derivatives. These compounds, synthesized from related materials, have been shown to effectively manage convulsions in preclinical models, offering a promising avenue for therapeutic development in epilepsy and related disorders (Li-Qiu Zhang et al., 2010).

Diuretic Activity

A variant of this compound has been investigated for its diuretic potential. The compound showed promising in vivo diuretic activity, surpassing traditional diuretic agents. This points to its potential role in managing conditions where diuretics are required, pending further pharmacokinetic and toxicological evaluations (Husain et al., 2016).

Imaging Agents for Neurodegenerative Diseases

Derivatives of this compound have been developed as imaging agents, particularly for detecting amyloid plaques in Alzheimer's disease. The radiolabeled compounds demonstrate high brain uptake and fast washout, with potential for use in early diagnosis and tracking the progression of Alzheimer's disease (Serdons et al., 2009).

Antinociceptive and Analgesic Effects

Research indicates that compounds related to this compound could play a role in managing pain. One study demonstrated its efficacy in reducing nocifensive responses and hypersensitivity in various pain models without addictive potential, suggesting its utility as a novel analgesic drug (Fotio et al., 2021).

Biochemical Analysis

Biochemical Properties

2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as N-acylethanolamine acid amidase (NAAA), which is involved in the hydrolysis of fatty acid ethanolamides . The interaction between this compound and NAAA results in the inhibition of the enzyme’s activity, leading to increased levels of endogenous lipid messengers like palmitoylethanolamide. This interaction highlights the compound’s potential as a modulator of lipid signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of NAAA by this compound leads to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a crucial role in regulating inflammation and energy metabolism . Additionally, this compound has been shown to reduce nociception and inflammation in animal models, indicating its potential therapeutic effects on cellular processes related to pain and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent modulation of their activity. This compound binds to the active site of NAAA, inhibiting its enzymatic activity and preventing the hydrolysis of fatty acid ethanolamides . The inhibition of NAAA leads to increased levels of palmitoylethanolamide, which activates PPAR-α and exerts anti-inflammatory and analgesic effects. Furthermore, this compound may also interact with other enzymes and receptors, contributing to its diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively reduce nociception and inflammation without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The metabolic flux and levels of metabolites are influenced by the presence of this compound, highlighting its role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus may influence its localization and accumulation, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications and targeting signals may direct its localization to specific compartments or organelles, influencing its biochemical effects and therapeutic potential.

Properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4S/c1-6-4-10(13)16(15-6)11-14-8-3-2-7(12)5-9(8)17-11/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXBNEQKXSVVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine

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